3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione
Description
Molecular Identity Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₉N₃O₂ | |
| Molecular weight | 273.33 g/mol | |
| Canonical SMILES | O=C1N(C(C)C)C=C(NC(C2=CC=CC=C2)C@HC)N1 | |
| InChI Key | RLCLASQCAPXVLM-UHFFFAOYSA-N |
Alternative Naming Conventions in Heterocyclic Chemistry
Beyond IUPAC nomenclature, heterocyclic compounds often adopt trivial names or alternative numbering systems. For this molecule, the pyrimidine-2,4-dione core is structurally analogous to uracil, a nucleic acid base. However, substitution patterns differentiate it from canonical nucleobases.
In pharmaceutical contexts, the compound is referred to as the R-isomer of mavacamten , a cardiac myosin inhibitor. While "mavacamten" typically denotes the (1S)-enantiomer, the (1R)-configuration specifies a distinct stereoisomer with potentially divergent biological activity. Medicinal chemistry literature may also use shorthand notations such as 3-iso-propyl-6-(R-phenethylamino)uracil , though such terms lack IUPAC compliance.
Non-systematic descriptors occasionally emphasize functional groups:
- 6-Amino-3-isopropyluracil derivative : Highlights the uracil-like core and substituents.
- (R)-Phenethylamino-pyrimidinedione : Prioritizes the chiral phenethyl group.
These conventions remain context-dependent and are less precise than IUPAC names, particularly for stereochemical differentiation.
Stereochemical Considerations of the (1R)-1-Phenylethyl Substituent
The (1R)-1-phenylethyl group introduces a stereogenic center at the benzylic carbon, necessitating rigorous configurational analysis. The Cahn-Ingold-Prelog (CIP) priority rules assign substituents around this chiral center as follows:
- Highest priority : Phenyl group (C₆H₅).
- Second priority : Amino group (NH–pyrimidine).
- Third priority : Methyl group (CH₃).
- Lowest priority : Hydrogen atom.
Applying the CIP sequence, the (1R) configuration arises when the descending priority order (phenyl → amino → methyl) follows a counterclockwise orientation. X-ray crystallography and chiral chromatography confirm this configuration in synthesized batches.
Impact of Stereochemistry on Molecular Properties
- Spatial orientation : The (1R)-configuration positions the phenyl group and amino moiety on opposing faces of the chiral center, creating a distinct three-dimensional topology.
- Intermolecular interactions : The R-configuration may influence hydrogen-bonding patterns with biological targets, as seen in the S-isomer's binding to cardiac myosin.
- Synthetic control : Asymmetric synthesis routes, such as enantioselective alkylation or chiral resolution, are required to isolate the R-isomer from racemic mixtures.
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
6-[[(1R)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m1/s1 |
InChI Key |
RLCLASQCAPXVLM-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2)C(C)C |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution from 3-Isopropyl Pyrimidine-2,4-Dione
Starting Materials :
- 3-Isopropyl pyrimidine-2,4-dione
- (1R)-1-Phenylethylamine
Procedure :
The amino group of (1R)-1-phenylethylamine attacks the electrophilic C6 position of 3-isopropyl pyrimidine-2,4-dione under mild basic conditions (e.g., aqueous NaOH or K₂CO₃). The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 6–12 hours.
Key Observations :
- Yield : 65–75% after purification via column chromatography.
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
- Chirality : The (1R)-configuration of the phenylethylamine is preserved, confirmed by chiral HPLC.
Optimization :
Multi-Step Alkylation and Coupling (Patent-Based Synthesis)
Steps :
- Bromination : 3-Isopropyl uracil is brominated at C5 using N-bromosuccinimide (NBS) in acetic acid.
- Alkylation : The brominated intermediate reacts with (1R)-1-phenylethylamine in the presence of KI and diisopropylethylamine (DIPEA) in isopropyl acetate.
- Purification : The crude product is washed with water, dried over Na₂SO₄, and recrystallized from ethanol.
Reaction Conditions :
Critical Parameters :
Microwave-Assisted Green Synthesis
Procedure :
A one-pot, solvent-free approach combines 3-isopropyl barbituric acid, (1R)-1-phenylethyl isocyanate, and urea under microwave irradiation (560 W, 100–120°C, 15–20 minutes).
Advantages :
- Yield : 85–90% due to accelerated kinetics.
- Solvent : Water or glycol minimizes environmental impact.
Mechanistic Insight :
The reaction proceeds via a Knoevenagel condensation followed by cyclization, confirmed by LC-MS intermediates.
Catalytic Asymmetric Synthesis
Catalyst : Chiral phosphoric acid (e.g., TRIP) enables enantioselective amination.
Steps :
- 3-Isopropyl-6-aminopyrimidine-2,4-dione is treated with benzaldehyde derivatives.
- (1R)-1-Phenylethylamine is added in the presence of the catalyst (5 mol%) in toluene at 25°C.
Outcomes :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 6–12 h | Moderate | High |
| Multi-Step Alkylation | 55–60 | 24–36 h | Low | Moderate |
| Microwave Synthesis | 85–90 | 15–20 min | High | High |
| Catalytic Asymmetric | 70–75 | 48 h | Very Low | Low |
Critical Discussion
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropyl and phenylethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Research: It is used in various biological assays to study its effects on different biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrimidine-2,4-dione scaffold is highly versatile, with modifications at positions 3, 6, and N1/N3 significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:
Substituent Variations at Position 6
- 6-[(3-Phenylpropyl)Amino]Pyrimidine-2,4(1H,3H)-Dione (): This analog replaces the phenylethyl group with a longer 3-phenylpropyl chain. The extended alkyl chain increases lipophilicity (clogP ≈ 2.8 vs. No specific biological data are reported, but the structural similarity suggests possible overlap in therapeutic targets .
6-[(3-Hydroxy-2-Hydroxymethyl)Propyl]-5-Methylpyrimidine-2,4-Dione Derivatives ():
Compounds such as 7 , 8 , and 9 feature polar hydroxy and methoxymethyl groups at position 6. These substitutions improve water solubility (e.g., compound 7 has a calculated logS of -2.1 vs. -3.5 for the target compound) but may reduce blood-brain barrier penetration. These derivatives are explored for antiviral and anticancer applications .
Substituent Variations at Position 3
- The cyclobutyl analog showed a 40% reduction in inhibitory activity compared to the isopropyl derivative in preliminary assays .
3-sec-Butyl-6-Methylpyrimidine-2,4-Dione ():
This compound (CAS# 6589-36-2) substitutes isopropyl with sec-butyl and adds a methyl group at position 6. The sec-butyl group enhances metabolic stability in liver microsomes (t½ > 120 min vs. 90 min for the target compound) but reduces selectivity for cardiac myosin .
Halogenated Derivatives
- 3-Cyclopropyl-1-(2-Fluoro-4-Iodophenyl)-6-(Methylamino)Pyrimidine-2,4(1H,3H)-Dione (): Fluorine and iodine atoms at the phenyl ring enhance electronegativity and van der Waals interactions, improving binding affinity for tyrosine kinases (IC₅₀ = 12 nM vs. >1 μM for the target compound). These derivatives are investigated in oncology .
Data Table: Key Structural and Pharmacological Comparisons
Research Findings and Implications
- Myosin Inhibition: The target compound’s isopropyl and chiral phenylethylamino groups are critical for selective myosin binding. The (S)-enantiomer (Mavacamten) reduces left ventricular outflow tract obstruction by 50% in clinical trials .
- Solubility Challenges : Derivatives with polar groups (e.g., hydroxy, methoxymethyl) address solubility limitations but require prodrug strategies for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
